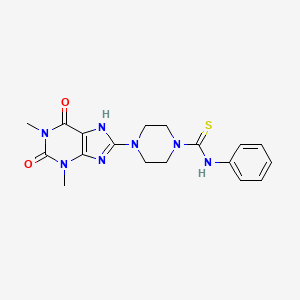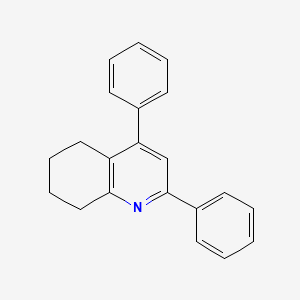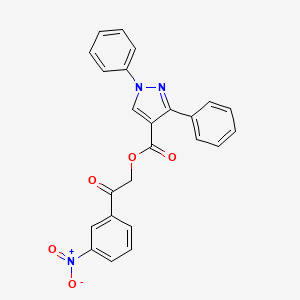![molecular formula C25H16ClNO7 B10878660 2-[4-(4-Chloro-2-nitrophenoxy)phenyl]-2-oxoethyl 3-hydroxynaphthalene-2-carboxylate](/img/structure/B10878660.png)
2-[4-(4-Chloro-2-nitrophenoxy)phenyl]-2-oxoethyl 3-hydroxynaphthalene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(4-CHLORO-2-NITROPHENOXY)PHENYL]-2-OXOETHYL 3-HYDROXY-2-NAPHTHOATE is a complex organic compound with a molecular formula of C25H16ClNO7 and a molecular weight of 477.85 g/mol . This compound is characterized by the presence of a chlorinated nitrophenoxy group, a phenyl group, an oxoethyl group, and a hydroxy-naphthoate moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-[4-(4-CHLORO-2-NITROPHENOXY)PHENYL]-2-OXOETHYL 3-HYDROXY-2-NAPHTHOATE involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the nucleophilic aromatic substitution (SNAr) reaction, where a chlorinated nitrophenol reacts with a phenyl oxoethyl ester under specific conditions . The reaction conditions typically include the use of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) or xylene . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
2-[4-(4-CHLORO-2-NITROPHENOXY)PHENYL]-2-OXOETHYL 3-HYDROXY-2-NAPHTHOATE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4).
Scientific Research Applications
This compound has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[4-(4-CHLORO-2-NITROPHENOXY)PHENYL]-2-OXOETHYL 3-HYDROXY-2-NAPHTHOATE involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The presence of the nitro and chlorinated phenoxy groups enhances its ability to interact with various biological molecules, leading to its observed effects.
Comparison with Similar Compounds
Similar compounds include:
4-Chloro-2-nitrophenol: This compound shares the chlorinated nitrophenol moiety and is used in similar applications.
3-((2-(4-Chloro-5-ethoxy-2-nitrophenoxy)acetamido)methyl)phenyl-dimethylcarbamate: This compound is designed for multi-target therapy in Alzheimer’s disease and shares structural similarities with 2-[4-(4-CHLORO-2-NITROPHENOXY)PHENYL]-2-OXOETHYL 3-HYDROXY-2-NAPHTHOATE.
The uniqueness of 2-[4-(4-CHLORO-2-NITROPHENOXY)PHENYL]-2-OXOETHYL 3-HYDROXY-2-NAPHTHOATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C25H16ClNO7 |
|---|---|
Molecular Weight |
477.8 g/mol |
IUPAC Name |
[2-[4-(4-chloro-2-nitrophenoxy)phenyl]-2-oxoethyl] 3-hydroxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C25H16ClNO7/c26-18-7-10-24(21(13-18)27(31)32)34-19-8-5-15(6-9-19)23(29)14-33-25(30)20-11-16-3-1-2-4-17(16)12-22(20)28/h1-13,28H,14H2 |
InChI Key |
KPHHZGAHMSLHRB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)OCC(=O)C3=CC=C(C=C3)OC4=C(C=C(C=C4)Cl)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-({[1,3-dimethyl-7-(3-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]amino}methyl)benzenesulfonamide](/img/structure/B10878590.png)


![methyl N-{[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}leucinate](/img/structure/B10878610.png)
![1-[(4-Nitrophenyl)sulfonyl]-4-(1-propylpiperidin-4-yl)piperazine](/img/structure/B10878616.png)
![2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B10878622.png)
![Ethyl 2-({[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}amino)-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B10878630.png)
![7-benzyl-8,9-dimethyl-2-(phenoxymethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10878632.png)

![2-[4-(4-Chloro-2-nitrophenoxy)phenyl]-2-oxoethyl acenaphtho[1,2-b]quinoxaline-9-carboxylate](/img/structure/B10878646.png)

![(2E)-3-(1,3-benzodioxol-5-yl)-N-[(9,10-dioxo-9,10-dihydroanthracen-2-yl)carbamothioyl]prop-2-enamide](/img/structure/B10878649.png)
![2-{[5-(2-chlorobenzyl)-4-hydroxy-6-methylpyrimidin-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B10878654.png)
